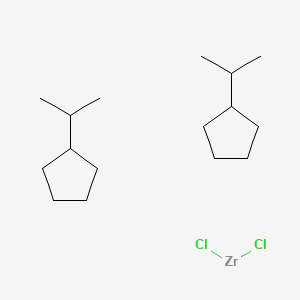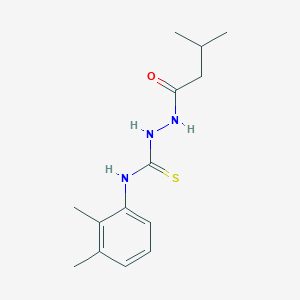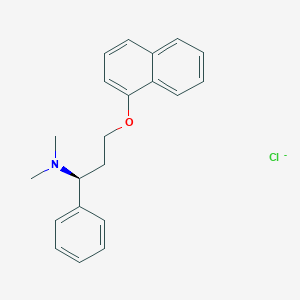![molecular formula C22H27NO4 B15149366 ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)
ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
The synthesis of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE involves several steps. One common method includes the reaction of 5-hydroxy-2-methyl-1H-indole-3-carboxylate with 3-isopropoxypropyl bromide under basic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
ETHYL 5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE: Similar structure but lacks the isopropoxypropyl group.
ETHYL 5-HYDROXY-1-METHYL-2-(TRANS-2-PHENYLCYCLOPROPYL)-1H-INDOLE-3-CARBOXYLATE: Contains a different substituent on the indole ring.
The uniqueness of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE lies in its specific substituents, which may confer distinct biological activities and chemical properties .
属性
分子式 |
C22H27NO4 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
ethyl 5-hydroxy-2-methyl-1-(3-propan-2-yloxypropyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-5-26-22(25)20-15(4)23(11-8-12-27-14(2)3)21-17-10-7-6-9-16(17)19(24)13-18(20)21/h6-7,9-10,13-14,24H,5,8,11-12H2,1-4H3 |
InChI 键 |
NKRXBPNMOQSLRN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCCOC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)

![N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149314.png)
![N-(4-chloro-2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15149319.png)
![Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate](/img/structure/B15149320.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid](/img/structure/B15149323.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide](/img/structure/B15149332.png)

![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)

![1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)
